CME-carbodiimide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

InChI |

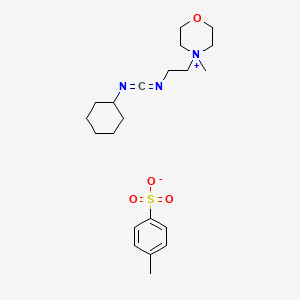

InChI=1S/C14H26N3O.C7H8O3S/c1-17(9-11-18-12-10-17)8-7-15-13-16-14-5-3-2-4-6-14;1-6-2-4-7(5-3-6)11(8,9)10/h14H,2-12H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCAVSYHPPARHX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCOCC1)CCN=C=NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60907344 | |

| Record name | 4-(2-{[(Cyclohexylimino)methylidene]amino}ethyl)-4-methylmorpholin-4-ium 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60907344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2491-17-0, 102292-00-2 | |

| Record name | 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CME-carbodiimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CME-CARBODIIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231596 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Morpholinium, 4-[2-[(cyclohexylcarbonimidoyl)amino]ethyl]-4-methyl-, 4-methylbenzenesulfonate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(2-{[(Cyclohexylimino)methylidene]amino}ethyl)-4-methylmorpholin-4-ium 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60907344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[2-[(cyclohexylcarbonimidoyl)amino]ethyl]-4-methylmorpholinium toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to CME-Carbodiimide and its Analogs for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and chemical synthesis, carbodiimides are indispensable reagents that facilitate the formation of amide bonds between carboxylic acids and primary amines. Among these, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-Cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC) have emerged as powerful tools, particularly in the realm of life sciences research and pharmaceutical development. While the term "CME-carbodiimide" is not standard, it is likely a conflation of CMC and EDC, two of the most widely utilized carbodiimides in biological applications. This technical guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and experimental protocols for EDC and CMC, tailored for researchers, scientists, and drug development professionals.

Core Concepts of Carbodiimide Chemistry

Carbodiimides are organic compounds featuring the functional group RN=C=NR. Their utility as coupling agents stems from their ability to activate carboxyl groups, rendering them susceptible to nucleophilic attack by primary amines. This reaction results in the formation of a stable amide bond, with the carbodiimide itself being converted to a soluble urea byproduct. This "zero-length" crosslinking is highly advantageous as it does not introduce any additional spacer atoms between the conjugated molecules.[1][2]

Chemical and Physical Properties

The selection of a specific carbodiimide is often dictated by the reaction conditions, particularly the solvent system. EDC is favored for its high solubility in aqueous buffers, making it ideal for bioconjugation reactions involving proteins, peptides, and nucleic acids under physiological conditions. Conversely, other carbodiimides like Dicyclohexylcarbodiimide (DCC) are insoluble in water and are primarily used in organic synthesis.[1]

Table 1: Physicochemical Properties of EDC Hydrochloride (EDC-HCl)

| Property | Value |

| Synonyms | EDAC, EDCI, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride |

| CAS Number | 25952-53-8[2][3][4][5] |

| Molecular Formula | C₈H₁₇N₃·HCl[3] |

| Molecular Weight | 191.70 g/mol [1][2][3][5] |

| Appearance | White, crystalline, hygroscopic solid[2][4][5] |

| Melting Point | 110-115 °C[5] |

| Solubility | Soluble in water, dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF)[4] |

| Optimal pH for use | 4.0 - 6.0[4] |

Table 2: Physicochemical Properties of CMC

| Property | Value |

| Synonyms | N-Cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate |

| CAS Number | 2491-17-0[6] |

| Molecular Formula | C₁₄H₂₆N₃O·C₇H₇O₃S |

| Molecular Weight | 423.57 g/mol [7][8] |

| Appearance | Off-white crystalline powder or solid[6] |

| Melting Point | 113-115 °C |

| Solubility | Water-soluble[7] |

Reaction Mechanisms and Signaling Pathways

The fundamental mechanism of carbodiimide-mediated coupling involves the activation of a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form an amide bond and a urea derivative.

One-Step EDC Coupling Mechanism

In a typical one-step reaction, EDC facilitates the direct conjugation of a carboxyl-containing molecule to an amine-containing molecule.

Caption: One-step EDC-mediated amide bond formation.

A critical consideration in aqueous environments is the instability of the O-acylisourea intermediate, which can hydrolyze, leading to the regeneration of the carboxyl group and reduced coupling efficiency.[1][2]

Two-Step EDC/NHS Coupling Mechanism

To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in EDC coupling protocols. This creates a more stable amine-reactive NHS ester intermediate.[1][2]

Caption: Two-step EDC/NHS-mediated amide bond formation.

This two-step approach allows for the activation of the carboxyl-containing molecule first, followed by the removal of excess EDC and byproducts before the addition of the amine-containing molecule. This is particularly useful for preventing unwanted polymerization or self-conjugation.

Experimental Protocols

The following are generalized protocols for common applications of EDC and CMC. Optimization is often necessary for specific applications.

Protocol 1: EDC/NHS-Mediated Protein-Protein Crosslinking

This protocol describes a two-step procedure for crosslinking two proteins.

Materials:

-

Protein #1 (with available carboxyl groups)

-

Protein #2 (with available primary amine groups)

-

EDC

-

NHS or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Reagent: Hydroxylamine-HCl or 2-Mercaptoethanol

-

Desalting column

Procedure:

-

Activation of Protein #1:

-

Quenching of EDC (Optional but Recommended):

-

Add 2-Mercaptoethanol to a final concentration of 20 mM to quench the EDC reaction.[2]

-

Remove excess EDC, NHS, and quenching reagent using a desalting column equilibrated with Coupling Buffer.

-

-

Coupling to Protein #2:

-

Add Protein #2 to the activated Protein #1 solution at an equimolar ratio.

-

Incubate for 2 hours at room temperature.[2]

-

-

Quenching of Coupling Reaction:

-

Add hydroxylamine to a final concentration of 10 mM to quench the reaction.[2]

-

-

Purification:

-

Purify the crosslinked protein conjugate using a desalting column or other chromatographic methods to remove excess reagents and byproducts.

-

Caption: Workflow for EDC/NHS-mediated protein crosslinking.

Protocol 2: CMC-Mediated RNA Structure Probing

CMC is a valuable reagent for probing the structure of RNA molecules. It specifically modifies unpaired uracil and guanine residues.[9][10]

Materials:

-

RNA sample

-

CMC

-

Reaction Buffer (e.g., Bicine-based buffer, pH 8.3)

-

Quenching Solution (e.g., Ethanol)

-

Reverse transcription reagents

Procedure:

-

RNA Denaturation and Refolding:

-

Denature the RNA sample by heating at 95°C for 2 minutes.

-

Allow the RNA to refold by cooling slowly to room temperature in the desired buffer.

-

-

CMC Modification:

-

Add CMC to the refolded RNA to a final concentration of ~0.2-0.4 M.

-

Incubate at 37°C for 20-30 minutes.

-

-

Quenching and RNA Precipitation:

-

Quench the reaction by adding ethanol to precipitate the RNA.

-

Wash the RNA pellet with 70% ethanol to remove excess CMC.

-

-

Reverse Transcription:

-

Perform reverse transcription on the CMC-modified RNA using a fluorescently labeled primer specific to the region of interest. The CMC adducts will block the reverse transcriptase, resulting in truncated cDNA fragments.

-

-

Analysis:

-

Analyze the cDNA fragments by capillary electrophoresis or gel electrophoresis to identify the positions of CMC modification, which correspond to unpaired U and G residues.

-

References

- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia [en.wikipedia.org]

- 5. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [commonorganicchemistry.com]

- 6. fishersci.com [fishersci.com]

- 7. scbt.com [scbt.com]

- 8. N-cyclohexyl-N'-(2-morpholinoethyl)-carbodiimide methyl-p-toluenesulfonate | C21H33N3O4S | CID 9954069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Carbodiimide reagents for the chemical probing of RNA structure in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbodiimide reagents for the chemical probing of RNA structure in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

CME-carbodiimide mechanism of action in bioconjugation.

An In-depth Technical Guide to Carbodiimide-Mediated Bioconjugation

For researchers, scientists, and drug development professionals, the covalent linkage of biomolecules is a foundational technique. Among the various methods available, carbodiimide chemistry stands out as a versatile and widely adopted strategy for forming stable amide bonds between a carboxyl group and a primary amine. This guide provides a detailed exploration of the mechanism of action for water-soluble carbodiimides, principally 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), a "zero-length" crosslinker, in the field of bioconjugation.

The Core Mechanism: Activating Carboxylic Acids

Carbodiimides are compounds featuring the functional group RN=C=NR.[1] In bioconjugation, their primary role is to activate carboxyl groups (-COOH), typically found on proteins (C-terminus, aspartic acid, glutamic acid) or other molecules, to make them reactive towards nucleophilic attack by primary amines (-NH2).[2][3] Because no part of the carbodiimide molecule becomes part of the final bond, they are referred to as "zero-length" crosslinkers.[3][4]

The reaction proceeds in two main steps:

-

Activation: The carbodiimide, such as the water-soluble EDC, reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[2][3][5]

-

Conjugation: This intermediate readily reacts with a primary amine, forming a stable amide bond and releasing an isourea byproduct.[3][5]

The O-acylisourea intermediate is susceptible to hydrolysis in aqueous solutions, which regenerates the original carboxyl group and renders the EDC inactive.[3] This instability can lead to lower reaction efficiencies.

Enhancing Efficiency with N-hydroxysuccinimide (NHS)

To overcome the instability of the O-acylisourea intermediate and improve conjugation efficiency, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is frequently included in the reaction mixture.[3][4] This addition converts the reaction into a more robust two-step process:

-

Activation & Stabilization: EDC first activates the carboxyl group to form the O-acylisourea intermediate, which then immediately reacts with NHS to form a semi-stable NHS ester. This NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate.[3][4]

-

Amine Coupling: The amine-reactive NHS ester then reacts with a primary amine group at a physiological or slightly alkaline pH to form a stable amide bond, releasing NHS.[6]

This two-step approach allows for better control over the conjugation reaction. The stabilized NHS ester intermediate can even be purified and stored for later use in some applications.[4]

Key Reaction Parameters and Quantitative Data

The success of carbodiimide-mediated conjugation is highly dependent on reaction conditions. Optimizing these parameters is critical for achieving high yields and minimizing side reactions.

| Parameter | Recommended Condition | Rationale & Notes | Citation(s) |

| pH for Activation (EDC only) | 4.5 - 5.0 | Most efficient for forming the O-acylisourea intermediate. | [3][4] |

| pH for Activation (EDC/NHS) | 4.5 - 6.0 | Optimal for NHS-ester formation. | [7] |

| pH for Amine Coupling | 7.2 - 8.5 | Facilitates nucleophilic attack by the primary amine on the NHS ester. | [6] |

| Buffers | MES, HEPES | Use non-amine and non-carboxyl containing buffers. MES is ideal for the acidic activation step. Phosphate buffers can reduce efficiency. | [2][3][4] |

| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can help control the reaction rate and improve the stability of intermediates. | [6][8] |

| NHS-Ester Half-life (Hydrolysis) | ~10 minutes at pH 8.6 (4°C) | The rate of hydrolysis increases significantly with pH. | [6] |

| Reactant Concentration | Molar excess of EDC/NHS over carboxyls | Typically, a 2- to 10-fold molar excess of EDC and NHS is used to drive the reaction forward. | [8][9] |

Potential Side Reactions

Several side reactions can compete with the desired amide bond formation, leading to reduced yield and the formation of byproducts.

-

Hydrolysis: As mentioned, the O-acylisourea and NHS-ester intermediates can hydrolyze in aqueous solution, regenerating the carboxyl group.[3]

-

N-Acylurea Formation: The O-acylisourea intermediate can rearrange to form a stable N-acylurea, which is unreactive towards amines. This side reaction is more prevalent when the amine concentration is low or with carboxyl groups in hydrophobic environments.[1][10][11]

-

Anhydride Formation: If two carboxyl groups are in close proximity (as in some proteins or with cyclizable acids), the O-acylisourea intermediate can react with a second carboxyl group to form an anhydride. This anhydride can then react with an amine to form the desired amide bond.[9][11]

Experimental Protocols

Below are generalized protocols for common bioconjugation applications using EDC/NHS chemistry. Note: These are starting points and require optimization for specific molecules.

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol is designed to conjugate Protein #1 (containing carboxyl groups) to Protein #2 (containing amine groups).

Materials:

-

Protein #1 and Protein #2

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

-

Desalting columns

Procedure:

-

Protein Preparation: Dissolve Protein #1 in Activation Buffer to a concentration of 1-10 mg/mL.

-

Activation: Immediately before use, prepare EDC and Sulfo-NHS solutions in cold Activation Buffer. Add a 50-fold molar excess of both EDC and Sulfo-NHS to the Protein #1 solution.

-

Incubation: Incubate the activation reaction for 15-30 minutes at room temperature.

-

Removal of Excess Reagents: Immediately remove excess and non-reacted EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. Collect the activated Protein #1 fractions.

-

Conjugation: Dissolve Protein #2 in Coupling Buffer. Add the activated Protein #1 to the Protein #2 solution. A 1:1 molar ratio is a good starting point, but may require optimization.

-

Incubation: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C.

-

Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to quench any remaining active NHS esters. Incubate for 15 minutes.[8][12]

-

Purification: Purify the final conjugate from unreacted proteins and byproducts using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography.

Protocol 2: Coupling a Hapten to a Carrier Protein

This protocol describes the conjugation of a small molecule (hapten) containing a carboxyl group to a carrier protein like BSA or KLH.[8][12]

Materials:

-

Carrier Protein (e.g., BSA, KLH)

-

Hapten with a carboxyl group

-

EDC

-

Conjugation Buffer: 0.1 M MES, pH 4.7-5.0[3]

-

Desalting columns

Procedure:

-

Reagent Preparation: Dissolve the carrier protein (e.g., 2 mg) in 200 µL of Conjugation Buffer. Dissolve the hapten (1-2 mg) in 500 µL of Conjugation Buffer.

-

Mixing: Combine the carrier protein and hapten solutions.

-

EDC Addition: Prepare a fresh solution of EDC (e.g., 10 mg/mL in water). Immediately add the required amount of EDC solution to the protein-hapten mixture. The optimal amount of EDC must be determined empirically but often starts with a 10-fold molar excess relative to the hapten.

-

Reaction: Incubate for 2 hours at room temperature with gentle stirring.

-

Purification: Remove excess EDC and unconjugated hapten using a desalting column equilibrated with a storage buffer (e.g., PBS).

Applications in Drug Development and Research

The robustness of carbodiimide chemistry makes it a cornerstone of modern bioconjugation with numerous applications:

-

Antibody-Drug Conjugates (ADCs): EDC/NHS chemistry is used to link potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.[13][14]

-

Immunoassays and Biosensors: Antibodies or other proteins are immobilized onto carboxylated surfaces (e.g., microspheres, sensor chips) for diagnostic applications like ELISA and surface plasmon resonance (SPR).[5][7]

-

Immunogen Preparation: Peptides (haptens) are conjugated to larger carrier proteins (e.g., KLH) to elicit a stronger immune response for antibody production.[4][8]

-

PEGylation: Poly(ethylene glycol) (PEG) can be conjugated to therapeutic proteins to improve their stability and plasma half-life.[14]

-

RNA Structure Probing: Carbodiimides like EDC and CMC can be used to modify unpaired guanine and uracil nucleotides, providing insights into RNA structure within cells.[15]

References

- 1. Carbodiimide - Wikipedia [en.wikipedia.org]

- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 5. Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UZ [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. manuals.plus [manuals.plus]

- 9. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. | Semantic Scholar [semanticscholar.org]

- 11. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. susupport.com [susupport.com]

- 14. Bioconjugate Therapeutics: Current Progress and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carbodiimide reagents for the chemical probing of RNA structure in cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Application of CME-Carbodiimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CME-Carbodiimide), a water-soluble reagent crucial for advancements in bioconjugation and pharmaceutical synthesis. We will delve into its core structure, mechanism of action, and practical applications, supported by quantitative data and detailed experimental protocols.

Chapter 1: Core Structure and Chemical Properties of this compound

This compound is a specialized chemical tool belonging to the carbodiimide family, which is characterized by the functional group RN=C=NR.[1] Its structure is specifically designed for high reactivity and utility in aqueous environments, a critical feature for biological applications.

The molecule consists of three primary components:

-

A Cyclohexyl Group: This bulky, non-polar group influences the reagent's solubility and steric interactions during reactions.

-

A Morpholinoethyl Group: This group enhances water solubility, making this compound particularly suitable for bioconjugation reactions under physiological conditions.

-

The Carbodiimide Core (-N=C=N-): This is the reactive center of the molecule, responsible for activating carboxyl groups to facilitate the formation of amide or ester bonds.[1][2]

-

Metho-p-toluenesulfonate: This serves as the counter-ion in the salt form of the molecule.[3]

The systematic IUPAC name for the active component is N'-cyclohexyl-N-[2-(4-methylmorpholin-4-ium-4-yl)ethyl]methanediimine.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C21H33N3O4S | [3][4] |

| Molecular Weight | 423.6 g/mol | [3] |

| CAS Number | 2491-17-0 | [3][4] |

| Appearance | White Solid (typical for similar carbodiimide salts) | [5] |

| Storage Temperature | -20°C |[4] |

Chapter 2: Mechanism of Action in Amide Bond Formation

Carbodiimides like this compound are considered "zero-length" crosslinkers because no part of the reagent is incorporated into the final bond between the target molecules.[6] The primary function is the activation of a carboxyl group (-COOH) to enable a nucleophilic attack by a primary amine (-NH2), resulting in a stable amide bond.

The reaction proceeds in two main steps:

-

Activation of Carboxylic Acid: The carbodiimide reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate.[2][6][7]

-

Nucleophilic Attack: A primary amine attacks the O-acylisourea intermediate, forming the desired amide bond and releasing a soluble urea derivative as a byproduct.[6][7]

This process is highly pH-dependent, with optimal efficiency typically observed in a slightly acidic to neutral pH range (4.5-7.5).[2] However, the O-acylisourea intermediate is susceptible to hydrolysis, which regenerates the original carboxyl group, and rearrangement into a stable, unreactive N-acylurea, which is a common side reaction.[1][8]

Improving Efficiency with NHS/Sulfo-NHS

To combat the instability of the O-acylisourea intermediate and reduce side reactions, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often added.[7] EDC first reacts with the carboxyl group and then with NHS to form a semi-stable NHS ester. This amine-reactive intermediate is less susceptible to hydrolysis and reacts more efficiently with primary amines to form the final amide bond.[7]

Chapter 3: Applications in Research and Drug Development

The ability to efficiently form amide bonds under aqueous conditions makes this compound a valuable tool in several high-stakes research and development areas.

-

Peptide Synthesis and Protein Crosslinking: Carbodiimides are fundamental reagents for coupling amino acids during solid-phase peptide synthesis and for crosslinking proteins to study their structure and function.[2][9]

-

Preparation of Immunoconjugates: In drug development, these reagents are critical for creating antibody-drug conjugates (ADCs), where a cytotoxic drug is linked to a targeting antibody.[10] They are also used to prepare immunogens for vaccine development by conjugating haptens to carrier proteins.[10][11]

-

Immobilization of Biomolecules: this compound can be used to covalently attach proteins, peptides, or nucleic acids to solid supports like beads or biosensor surfaces for affinity purification or diagnostic assays.[11]

-

Nucleic Acid Modification: Carbodiimides can activate the 5' phosphate groups of oligonucleotides for labeling or crosslinking to other molecules.[9][12]

Chapter 4: Quantitative Data Summary

Effective use of this compound requires an understanding of its reaction kinetics and optimal conditions. The data below, based on studies of the closely related and widely used EDC, provides a strong predictive framework for this compound.

Table 2: Reaction Condition Parameters for Water-Soluble Carbodiimides

| Parameter | Optimal Range/Value | Notes | Reference |

|---|---|---|---|

| Reaction pH | 4.5 - 7.5 | Efficiency decreases at higher pH due to rapid hydrolysis of the O-acylisourea intermediate. | [2] |

| Recommended Buffer | MES (2-(N-morpholino)ethanesulfonic acid) | Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., Acetate, Citrate) should be avoided as they compete in the reaction. Phosphate buffers can also cause side reactions. | [2][7] |

| EDC Hydrolysis Rate (pH 7) | 1.5 x 10⁻⁵ s⁻¹ | The rate of carbodiimide loss increases significantly in acidic conditions. | [13] |

| EDC Hydrolysis Rate (pH 4) | 5.0 x 10⁻⁴ s⁻¹ | Demonstrates the increased instability at lower pH. |[13] |

Table 3: Kinetic Data for Carbodiimide Reactions

| Reaction | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|

| Diphenylcarbodiimide Formation | Activation Energy (Ea) | 55.8 ± 2.1 kJ mol⁻¹ | From phenyl isocyanate using a phosphorus-based catalyst. | [14] |

| EDC Extinction Coefficient | ε₂₁₄ | 6.3 x 10³ L mol⁻¹ cm⁻¹ | In water; allows for UV-based monitoring of carbodiimide concentration. |[13] |

Chapter 5: Experimental Protocols

This section provides a generalized protocol for conjugating a peptide (containing a carboxyl group) to a carrier protein (containing primary amines) using this compound and Sulfo-NHS.

Protocol: Peptide-Protein Conjugation

1. Materials and Reagents:

-

This compound

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Peptide with a C-terminal carboxyl group or an internal Asp/Glu residue.

-

Carrier Protein (e.g., BSA, KLH)

-

Activation/Coupling Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

-

Purification System: Dialysis cassettes (10K MWCO) or size-exclusion chromatography column.

-

Phosphate-Buffered Saline (PBS), pH 7.4

2. Experimental Workflow Diagram:

3. Detailed Procedure:

-

Reagent Preparation:

-

Dissolve the peptide and carrier protein in the Activation/Coupling Buffer to the desired concentrations.

-

Immediately before use, prepare solutions of this compound and Sulfo-NHS in the same buffer. Carbodiimide solutions are not stable and must be used fresh.

-

-

Activation of Peptide Carboxyl Groups:

-

In a microfuge tube, combine the peptide solution with a molar excess of this compound and Sulfo-NHS (a 5-10 fold molar excess of each over the peptide is a common starting point).

-

Incubate the mixture for 15-30 minutes at room temperature with gentle mixing. This forms the semi-stable Sulfo-NHS ester of the peptide.

-

-

Conjugation to Carrier Protein:

-

Add the entire activation mixture to the carrier protein solution.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to a final concentration of 20-50 mM. This will react with any remaining active Sulfo-NHS esters, preventing further crosslinking.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Transfer the reaction mixture to a dialysis cassette and dialyze against PBS (pH 7.4) with several buffer changes over 24-48 hours to remove unreacted reagents, byproducts, and unconjugated peptide.

-

Alternatively, use a size-exclusion chromatography column appropriate for the size of the carrier protein.

-

-

Analysis and Storage:

-

Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight of the carrier protein.

-

Quantify protein concentration using a BCA or Bradford assay.

-

Store the final conjugate in a suitable buffer at 4°C for short-term use or at -20°C for long-term storage.

-

This guide provides the foundational knowledge required for the effective use of this compound. By understanding its structure, mechanism, and the key parameters governing its reactivity, researchers can confidently apply this powerful tool to advance their work in drug discovery and the life sciences.

References

- 1. Carbodiimide - Wikipedia [en.wikipedia.org]

- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 3. 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate | C21H33N3O4S | CID 17220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Immunomart [immunomart.com]

- 5. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [commonorganicchemistry.com]

- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. nbinno.com [nbinno.com]

- 11. interchim.fr [interchim.fr]

- 12. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia [en.wikipedia.org]

- 13. Making sure you're not a bot! [opus4.kobv.de]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Zero-Length Crosslinking: A Comparative Analysis of EDC and CME-Carbodiimide for Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of two carbodiimide-based crosslinking reagents, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMC), often referred to as CME-carbodiimide. While both are carbodiimides, their applications, reaction efficiencies, and optimal conditions differ significantly. This guide will delve into the core principles of their chemistry, provide detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the appropriate reagent for their specific protein crosslinking needs.

Introduction to Carbodiimide Crosslinkers

Carbodiimides are zero-length crosslinkers, meaning they facilitate the formation of a direct amide bond between a carboxyl group (-COOH) and a primary amine (-NH2) without becoming part of the final linkage.[1] This results in a conjugate that is free of any spacer arms, which can be advantageous in studies where maintaining the native structure and minimizing steric hindrance are critical. The general mechanism involves the activation of a carboxyl group by the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate then reacts with a primary amine to form a stable amide bond, releasing a soluble urea byproduct.[2]

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): The Workhorse of Protein Crosslinking

EDC, often available as a hydrochloride salt (EDC-HCl), is the most widely used carbodiimide for protein crosslinking in aqueous solutions.[3][4] Its popularity stems from its high water solubility and its ability to efficiently mediate conjugation under mild reaction conditions, which helps to preserve the biological activity of sensitive proteins.[3]

Mechanism of Action

The crosslinking reaction with EDC is a two-step process:

-

Activation of Carboxyl Groups: EDC reacts with a carboxyl group on a protein (e.g., on aspartic acid, glutamic acid, or the C-terminus) to form a highly reactive and unstable O-acylisourea intermediate.[2]

-

Nucleophilic Attack by Amine: A primary amine from a second protein (e.g., on lysine or the N-terminus) attacks the O-acylisourea intermediate, forming a stable amide bond and releasing an N,N'-disubstituted urea byproduct.[1]

Enhancing Efficiency with NHS and Sulfo-NHS

A significant challenge with EDC chemistry is the instability of the O-acylisourea intermediate in aqueous solutions, which can rapidly hydrolyze, regenerating the carboxyl group and reducing crosslinking efficiency.[3] To overcome this, N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS), are often included in the reaction.[1] These reagents react with the O-acylisourea intermediate to form a more stable NHS-ester intermediate, which is more resistant to hydrolysis and reacts efficiently with primary amines.[5]

Quantitative Data and Reaction Parameters

| Parameter | EDC | EDC with NHS/Sulfo-NHS | Reference(s) |

| Optimal pH for Activation | 4.5 - 6.0 | 4.5 - 6.0 | [6][7] |

| Optimal pH for Amine Reaction | 7.2 - 8.5 | 7.2 - 8.5 | [8] |

| Reaction Time | Minutes to hours | Minutes to hours | [9] |

| Byproduct | Soluble Urea | Soluble Urea and NHS/Sulfo-NHS | [3] |

| Intermediate Stability | Low (prone to hydrolysis) | Higher (more resistant to hydrolysis) | [1][3] |

| Relative Efficiency | Good | Excellent | [1] |

Experimental Protocol: Two-Step Protein Crosslinking with EDC and Sulfo-NHS

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

-

Protein to be activated (Protein 1)

-

Protein to be conjugated (Protein 2)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine, pH 8.5

-

Desalting column

Procedure:

-

Protein Preparation: Dissolve Protein 1 in Activation Buffer to a concentration of 1-10 mg/mL.

-

Activation: Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer. Add a 10 to 50-fold molar excess of EDC and Sulfo-NHS to the Protein 1 solution.

-

Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature.

-

Removal of Excess Crosslinker (Optional but Recommended): To prevent unwanted crosslinking of Protein 2, remove excess and unreacted EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.

-

Conjugation: Add Protein 2 to the activated Protein 1 solution. A molar ratio of 1:1 is a good starting point, but this may need to be optimized.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Purify the protein conjugate from byproducts and unreacted proteins using an appropriate method such as size-exclusion chromatography.

This compound (CMC): A Specialist for RNA Structure Probing

This compound, more commonly known as CMC (N-Cyclohexyl-N'-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate), is also a water-soluble carbodiimide. However, its primary and well-documented application is not in protein-protein crosslinking, but rather as a chemical probe for investigating RNA structure.[10]

Mechanism of Action in RNA Probing

CMC selectively reacts with the N3 position of uridine and the N1 position of guanosine in single-stranded RNA.[10] This modification can be detected by reverse transcription, where the polymerase stalls at the modified base, allowing for the identification of unpaired nucleotides.

Comparison with EDC for Protein Crosslinking

Direct comparative data for CME/CMC and EDC in protein crosslinking is limited due to the specialized application of CME/CMC. However, based on their chemical structures and primary uses, we can infer some key differences:

| Feature | EDC | This compound (CMC) | Reference(s) |

| Primary Application | Protein-protein crosslinking, bioconjugation | RNA structure probing | [3][10] |

| Target Functional Groups | Carboxyls and primary amines | Uridine (N3) and Guanosine (N1) in ssRNA | [10] |

| Byproduct | Water-soluble urea | Water-soluble urea | Inferred |

| Use in Protein Crosslinking | Extensive and well-documented | Not a standard or recommended application | General literature |

Side Reactions and Considerations

While carbodiimides are powerful tools, it is important to be aware of potential side reactions:

-

Hydrolysis: As mentioned, the O-acylisourea intermediate can be hydrolyzed by water. Using NHS or Sulfo-NHS can mitigate this.[3]

-

N-acylurea formation: The O-acylisourea can rearrange to a stable N-acylurea, which is unreactive towards amines. This side reaction is more prevalent in the absence of a suitable amine nucleophile.[11]

-

Intra-molecular crosslinking: If a protein contains both accessible carboxyl and amine groups, EDC can catalyze the formation of intra-molecular crosslinks.

-

Polymerization: If a protein has multiple reactive sites, extensive crosslinking can lead to the formation of large, insoluble polymers.

To minimize these side reactions, it is crucial to optimize reaction conditions, including pH, reagent concentrations, and reaction times.

Conclusion

For researchers, scientists, and drug development professionals engaged in protein crosslinking, EDC is the reagent of choice due to its well-established protocols, high efficiency in aqueous solutions, and the ability to enhance its performance with NHS or Sulfo-NHS. It provides a reliable method for creating stable, zero-length amide bonds between proteins.

This compound (CMC) , on the other hand, is a specialized reagent with a primary, validated application in RNA structure analysis . While it is a carbodiimide, its use for protein-protein crosslinking is not standard practice, and its efficiency and potential side reactions in this context are not well-characterized.

Therefore, for applications requiring the conjugation of proteins, the use of EDC with or without NHS/Sulfo-NHS is strongly recommended. Careful optimization of the experimental protocol will ensure the highest yield and purity of the desired protein conjugate.

References

- 1. Comparison of EDC and DMTMM efficiency in glycoconjugate preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. An in situ cross-linking hybrid hydrogel for controlled release of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. EP0010519A1 - Process for cross-linking carboxymethyl cellulose and products obtained by this process - Google Patents [patents.google.com]

- 10. Carbodiimide reagents for the chemical probing of RNA structure in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Water-Soluble Carbodiimides for Biological Research

For Researchers, Scientists, and Drug Development Professionals

Water-soluble carbodiimides have become indispensable tools in biological research and drug development, facilitating the covalent conjugation of biomolecules. This guide provides an in-depth overview of the most commonly used water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), its mechanism of action, and its applications in bioconjugation, including detailed experimental protocols and troubleshooting.

Introduction to Carbodiimide Chemistry

Carbodiimides are functional groups with the formula RN=C=NR that mediate the formation of amide bonds between a carboxyl group (-COOH) and a primary amine (-NH2).[1] This "zero-length" crosslinking is highly valued as no part of the carbodiimide molecule is incorporated into the final product, thus preserving the native structure of the conjugated molecules as much as possible.[2] While several carbodiimides exist, their solubility largely dictates their application.

1.1. Water-Soluble vs. Water-Insoluble Carbodiimides

The primary distinction lies in their solubility and the subsequent ease of byproduct removal.

-

Water-Soluble Carbodiimides (e.g., EDC): EDC is the most prominent water-soluble carbodiimide, favored for its high solubility in aqueous buffers, making it ideal for reactions involving proteins, peptides, and nucleic acids.[3] The urea byproduct generated from EDC is also water-soluble and can be easily removed through standard aqueous workup or dialysis.[3][4]

-

Water-Insoluble Carbodiimides (e.g., DCC): N,N'-dicyclohexylcarbodiimide (DCC) is a water-insoluble carbodiimide primarily used in organic synthesis, such as the production of NHS-activated dyes and linkers.[5] Its urea byproduct is also insoluble in most organic solvents, allowing for removal by filtration.

Core Reagents: Properties and Characteristics

A thorough understanding of the key reagents is crucial for successful bioconjugation.

| Reagent | Chemical Name | Molecular Weight ( g/mol ) | Solubility | Key Features |

| EDC (EDAC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | 191.70 | High water solubility (>200 g/L), soluble in many organic solvents.[4][6] | Most common water-soluble carbodiimide for bioconjugation. Urea byproduct is water-soluble.[3] |

| DCC | N,N'-Dicyclohexylcarbodiimide | 206.32 | Water-insoluble, soluble in organic solvents like DCM and THF.[2] | Primarily used in organic synthesis. Urea byproduct is insoluble and removed by filtration.[2] |

| NHS | N-hydroxysuccinimide | 115.09 | Soluble in water and organic solvents.[7] | Forms a more stable, amine-reactive NHS ester with EDC-activated carboxyl groups.[7] Decreases water solubility of the modified molecule.[8] |

| Sulfo-NHS | N-hydroxysulfosuccinimide sodium salt | 217.14 | High water solubility, generally insoluble in organic solvents.[9][10] | Sulfonated analog of NHS. Increases or preserves the water solubility of the modified molecule.[7][8] Not membrane-permeable.[9] |

Mechanism of Action: The Role of EDC and NHS/Sulfo-NHS

EDC facilitates the formation of an amide bond by activating a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond.

However, the O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis, which regenerates the carboxyl group and reduces coupling efficiency.[11] To overcome this, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in the reaction. These reagents react with the O-acylisourea intermediate to form a more stable NHS or Sulfo-NHS ester. This semi-stable ester is more resistant to hydrolysis and reacts efficiently with primary amines.[7][12]

One-Step vs. Two-Step EDC/NHS Reaction

The addition of NHS or Sulfo-NHS enables a more controlled, two-step reaction process.

-

One-Step Reaction: All components (the carboxyl-containing molecule, the amine-containing molecule, EDC, and NHS/Sulfo-NHS) are mixed together. This method is simpler but can lead to unwanted side reactions, such as polymerization of molecules that contain both carboxyl and amine groups.

-

Two-Step Reaction: The carboxyl-containing molecule is first activated with EDC and NHS/Sulfo-NHS. Excess EDC and byproducts are then removed before the addition of the amine-containing molecule. This method is preferred for biomolecules containing both amine and carboxyl groups as it minimizes self-conjugation.[13]

Below is a diagram illustrating the one-step and two-step EDC/NHS reaction pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. EDC - Enamine [enamine.net]

- 5. bidmc.org [bidmc.org]

- 6. interchim.fr [interchim.fr]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. interchim.fr [interchim.fr]

- 9. Sulfo-NHS (N-hydroxysulfosuccinimide), 5 g - FAQs [thermofisher.com]

- 10. covachem.com [covachem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

A Technical Guide to the Discovery and Synthesis of Novel Carbodiimide Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the latest advancements in the discovery and synthesis of novel carbodiimide compounds. It covers modern synthetic methodologies, detailed experimental protocols, and emerging applications in drug development, with a focus on compounds that offer enhanced stability, reactivity, and unique functionalities beyond traditional coupling agents.

Introduction to Carbodiimides

Carbodiimides (RN=C=NR) are highly versatile chemical entities, most famously employed as zero-length crosslinkers in amide and ester bond formation.[1] Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are staples in peptide synthesis and bioconjugation.[2][3] The core reactivity of carbodiimides lies in their ability to activate carboxylic acid groups, forming a highly reactive O-acylisourea intermediate that is susceptible to nucleophilic attack by primary amines.[1]

Recent research, however, has expanded the role of carbodiimides from mere synthetic tools to key pharmacophores and versatile building blocks for complex molecular architectures. This guide focuses on these novel frontiers, including carbodiimides with enhanced properties and their application as targeted covalent inhibitors and synthons for heterocyclic drug scaffolds.

Modern Synthetic Methodologies for Novel Carbodiimides

While classical methods such as the dehydration of N,N'-disubstituted ureas or thioureas remain relevant, several modern techniques offer milder conditions, improved yields, and greater functional group tolerance.[2]

Oxidative and Cross-Coupling Reactions

Recent advances have introduced metal-free and electro-chemical approaches that avoid harsh reagents.

-

I₂/CHP-Mediated Cross-Coupling: This method couples isocyanides with amines using iodine (I₂) as a catalyst and cumene hydroperoxide (CHP) as an oxidant. It proceeds under mild conditions and is tolerant of a wide range of functional groups.[2]

-

Oxidative Desulfurization: Hypervalent iodine reagents, such as o-iodoxybenzoic acid (IBX), can efficiently convert 1,3-disubstituted thioureas into carbodiimides with high yields and selectivity.[2]

-

Electrochemical Synthesis: An environmentally friendly approach involves the oxidative cross-coupling of amines and isocyanides without the need for metal catalysts or chemical oxidants, producing hydrogen gas as the only byproduct.[2]

Synthesis of Quaternary and Chiral Carbodiimides

-

Quaternary Carbodiimides (QCDs): Novel QCDs, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide methiodide (EDC.MeI), have been developed to overcome the instability of EDC.HCl. The presence of a quaternary nitrogen prevents unproductive cyclization and enhances stability, while also improving solubility in organic solvents crucial for solid-phase peptide synthesis (SPPS).[4][5]

-

Chiral Carbodiimides: The synthesis of carbodiimides with one-handed axial chirality has been achieved, opening new possibilities for their use in asymmetric synthesis and as chiral ligands.[6][7]

Quantitative Data on Synthesis and Performance

The efficacy of novel carbodiimides can be assessed through reaction yields, coupling efficiency, and the degree of side reactions, such as racemization in peptide synthesis.

| Method/Compound | Precursors | Key Reagents | Yield (%) | Reference |

| I₂/CHP Cross-Coupling | Isocyanides + Amines | I₂, CHP | 65-95% | [2] |

| Oxidative Desulfurization | Thioureas | o-Iodoxybenzoic acid | High (not specified) | [2] |

| Electrochemical Coupling | Amines + Isocyanides | Platinum electrodes | up to 86% | [2] |

| Quaternization of EDC | EDC + Methyl Iodide | Methyl Iodide | High (not specified) | [1] |

Table 1: Comparison of Synthetic Yields for Novel Carbodiimide Methodologies.

| Coupling Reagent | Peptide Sequence | Purity (in situ) | Purity (pre-activation) | Racemization (DL/LL %) | Reference |

| EDC.HCl | H-YGGFL-NH₂ | 90.0% | 92.1% | 4.22 | [8] |

| EDC.MeI | H-YGGFL-NH₂ | 96.3% | 97.2% | 3.17 | [8] |

| EDC.MeTos | H-YGGFL-NH₂ | 95.3% | 96.5% | 3.57 | [8] |

| EDC.HCl | H-YIIFL-NH₂ (demanding) | 81.7% | 85.3% | - | [8] |

| EDC.MeI | H-YIIFL-NH₂ (demanding) | 96.5% | 98.4% | - | [8] |

Table 2: Performance Comparison of Quaternary Carbodiimides (QCDs) vs. EDC.HCl in Solid-Phase Peptide Synthesis (SPPS).

Applications in Drug Discovery and Development

Novel carbodiimides are enabling new strategies in drug design, moving beyond their traditional role as simple coupling agents.

Carbodiimides as Targeted Covalent Inhibitors

A groundbreaking application is the use of the carbodiimide functional group as a "warhead" to selectively target nucleophilic amino acid residues in proteins. Recently, carbodiimide-bearing compounds have been developed as covalent inhibitors of KRASG12D , a critical and previously "undruggable" cancer target.[9] The carbodiimide moiety directly reacts with the carboxylate side chain of the mutant aspartate residue (Asp12), forming a stable covalent bond and inhibiting the protein's oncogenic signaling.[9] This represents a paradigm shift, showcasing the carbodiimide group as a pharmacologically active component.

Carbodiimides in Multi-Component Reactions (MCRs)

Carbodiimides serve as powerful building blocks in MCRs for the diversity-oriented synthesis of N-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[10] Their dual nucleophilic (nitrogen) and electrophilic (central carbon) nature allows them to participate in complex reaction cascades, rapidly generating molecular complexity from simple precursors. This strategy is highly valuable for building libraries of novel compounds for high-throughput screening.

Key Experimental Protocols

Protocol: EDC/Sulfo-NHS Mediated Amide Coupling

This two-step protocol is widely used for bioconjugation, such as coupling a peptide to a carrier protein. The addition of N-hydroxysulfosuccinimide (Sulfo-NHS) stabilizes the reactive intermediate, increasing coupling efficiency in aqueous solutions.[3]

-

Activation of Carboxyl Groups:

-

Dissolve the carboxyl-containing molecule (e.g., protein) in an amine-free buffer (e.g., MES buffer, pH 4.7-6.0).

-

Prepare fresh solutions of EDC and Sulfo-NHS in the same buffer.

-

Add EDC and Sulfo-NHS to the protein solution. A typical molar excess is 2-10 fold of EDC and 5-10 fold of Sulfo-NHS over the number of carboxyls to be activated.

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation to Amine Groups:

-

Add the amine-containing molecule (e.g., peptide) to the activated protein solution. The pH can be raised to 7.2-7.5 to facilitate the reaction with primary amines.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench any remaining active Sulfo-NHS esters by adding an amine-containing buffer (e.g., Tris) or hydroxylamine.

-

Purify the resulting conjugate using dialysis or size-exclusion chromatography to remove excess reagents and byproducts.

-

Protocol: Synthesis of 1-ethyl-3-(3-dimethylamino)propylcarbodiimide methiodide (EDC.MeI)

This protocol is adapted from the synthesis of related EDC salts and provides a general framework.[1]

-

Preparation of the Free Base: Synthesize or procure 1-ethyl-3-(3-dimethylamino)propylcarbodiimide (the free base of EDC). This is typically achieved via the dehydration of the corresponding urea using an agent like p-toluenesulfonyl chloride in the presence of a base such as triethylamine.[1]

-

Quaternization Reaction:

-

Dissolve the purified carbodiimide free base (1 equivalent) in a suitable anhydrous solvent (e.g., anhydrous ether).

-

Slowly add a solution of methyl iodide (1.1 equivalents) in the same solvent to the carbodiimide solution at room temperature with stirring.

-

A precipitate will form upon addition. Continue stirring for 1-2 hours.

-

-

Isolation and Purification:

-

Collect the crystalline product by filtration in a dry atmosphere.

-

Wash the product with cold, anhydrous ether to remove any unreacted starting materials.

-

Dry the final product, EDC.MeI, under vacuum over a desiccant like phosphorus pentoxide. Store in a desiccator to prevent hydrolysis.

-

Conclusion

The field of carbodiimide chemistry is undergoing a significant evolution. Beyond their established utility as coupling reagents, novel carbodiimides are emerging as more stable and efficient synthetic tools and as innovative components in drug discovery. The development of carbodiimide warheads for targeted covalent inhibition of challenging targets like KRASG12D and their use in the rapid synthesis of heterocyclic libraries highlight their growing importance. For researchers and drug development professionals, staying abreast of these advancements is key to leveraging the full potential of this versatile class of compounds.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Carbodiimide synthesis [organic-chemistry.org]

- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Discovery of Carbodiimide Warheads to Selectively and Covalently Target Aspartic Acid in KRASG12D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Versatility of CME-Carbodiimide in Life Sciences: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of bioconjugation and molecular biology, the ability to form stable covalent bonds between macromolecules is paramount. Among the arsenal of chemical tools available, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, commonly known as CME-carbodiimide or EDC, has emerged as a cornerstone reagent. As a zero-length crosslinker, EDC facilitates the formation of amide bonds between carboxylates and primary amines without introducing any additional spacer atoms, making it an invaluable tool for a myriad of applications in life sciences research.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, its principal applications, detailed experimental protocols, and quantitative data to empower researchers in their experimental design and execution.

Core Mechanism of Action

EDC is a water-soluble carbodiimide that activates carboxyl groups to make them reactive towards nucleophilic attack by primary amines.[3] The reaction proceeds through a highly reactive and unstable O-acylisourea intermediate.[4] Due to the transient nature of this intermediate in aqueous solutions, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in the reaction. NHS reacts with the O-acylisourea intermediate to form a more stable NHS-ester, which then efficiently reacts with a primary amine to form a stable amide bond.[4][5] This two-step process not only enhances the coupling efficiency but also allows for greater control over the conjugation reaction.[5]

A critical side reaction to be aware of is the rearrangement of the O-acylisourea intermediate into a stable N-acylurea, which is unreactive towards amines. The use of NHS or Sulfo-NHS significantly minimizes this side reaction. Another potential side reaction is hydrolysis of the active intermediate, which regenerates the carboxyl group.[4]

Quantitative Data for Experimental Design

To facilitate the planning of experiments, the following tables summarize key quantitative parameters for this compound (EDC) mediated reactions.

Table 1: Comparison of Common Carbodiimides

| Feature | This compound (EDC) | Dicyclohexylcarbodiimide (DCC) |

| Solubility | High water solubility (used as HCl salt)[6] | Insoluble in water, soluble in organic solvents (e.g., DCM, DMF)[6][7] |

| Primary Applications | Bioconjugation in aqueous buffers, protein cross-linking, surface immobilization[3][7] | Peptide synthesis in organic media, synthesis of NHS-esters[6][7] |

| Byproduct | Water-soluble urea derivative (easily removed by aqueous extraction)[6] | Insoluble dicyclohexylurea (DCU) (removed by filtration)[6][7] |

| Reaction Conditions | Optimal in slightly acidic to neutral pH (4.5-7.2)[4][8] | Anhydrous organic solvents[6] |

Table 2: Optimal Reaction Conditions for EDC-Mediated Bioconjugation

| Parameter | Recommended Condition | Rationale |

| pH for Activation (EDC only) | 4.5 - 6.0[4] | Efficient formation of the O-acylisourea intermediate. |

| pH for Activation (EDC/NHS) | 4.5 - 7.2[1] | Efficient formation of the more stable NHS-ester intermediate. |

| pH for Amine Reaction | 7.0 - 8.0[1] | Primary amines are more nucleophilic at a slightly basic pH. |

| Buffer Choice | MES (2-(N-morpholino)ethanesulfonic acid) for activation[4] | Lacks primary amines and carboxylates that would interfere with the reaction. |

| Quenching Agents | β-mercaptoethanol, hydroxylamine[2][9] | Deactivates unreacted EDC and prevents unwanted side reactions. |

| Temperature | Room temperature or 4°C[10] | Room temperature is generally efficient; 4°C can be used to slow down hydrolysis and for sensitive biomolecules. |

| EDC:NHS Molar Ratio | 1:2.5 to 1:5 (typically 2-5 mM EDC and 5-10 mM NHS)[2] | An excess of NHS ensures efficient conversion of the O-acylisourea to the NHS-ester. |

Key Applications and Experimental Protocols

This compound is a versatile tool with a broad range of applications in life sciences. The following sections detail the protocols for its most common uses.

Protein-Protein Cross-Linking

EDC-mediated cross-linking is a powerful technique to study protein-protein interactions, create antibody-enzyme conjugates, and generate immunogens.[3] Both one-step and two-step protocols can be employed.

This method is preferred when one of the proteins contains both carboxyl and amine groups to prevent intramolecular cross-linking.[5]

Materials:

-

Protein #1 (containing carboxyl groups)

-

Protein #2 (containing primary amine groups)

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[11]

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[11]

-

Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5

-

Desalting column

Procedure:

-

Protein #1 Preparation: Dissolve Protein #1 in Activation Buffer to a final concentration of 1-10 mg/mL.

-

Activation of Protein #1:

-

Removal of Excess Reagents:

-

Remove excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer. This step is crucial to prevent unwanted reactions with Protein #2.

-

-

Conjugation to Protein #2:

-

Immediately add the activated Protein #1 to a solution of Protein #2 (dissolved in Coupling Buffer) at a desired molar ratio.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[10]

-

-

Quenching the Reaction:

-

Add Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to deactivate any remaining active esters.

-

-

Purification:

-

Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted proteins and byproducts.

-

Bioconjugation for Surface Immobilization

EDC is widely used to immobilize proteins, antibodies, or other biomolecules onto surfaces functionalized with carboxyl or amine groups, such as those on magnetic beads or microplates for immunoassays and affinity purification.[3]

Materials:

-

Carboxylated magnetic beads

-

Ligand (protein, antibody, etc., with primary amines)

-

EDC

-

Sulfo-NHS

-

Activation Buffer: 50 mM MES, pH 6.0[10]

-

Wash Buffer: PBS with 0.05% Tween-20[10]

-

Coupling Buffer: PBS, pH 7.2-7.4[10]

-

Quenching/Blocking Buffer: 1 M Ethanolamine or 100 mM Glycine in PBS, pH 8.0[10]

Procedure:

-

Bead Preparation:

-

Resuspend the carboxylated beads in Activation Buffer.

-

Wash the beads twice with Activation Buffer using a magnetic separator.

-

-

Activation of Beads:

-

Resuspend the washed beads in Activation Buffer.

-

Add EDC and Sulfo-NHS to the bead suspension to final concentrations optimized for the specific application (typically in the range of 10-50 mg/mL of beads).

-

Incubate for 15-30 minutes at room temperature with continuous mixing.[10]

-

-

Washing of Activated Beads:

-

Wash the activated beads three times with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS.

-

-

Ligand Coupling:

-

Immediately resuspend the activated beads in Coupling Buffer containing the ligand at the desired concentration.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle rotation.[10]

-

-

Quenching and Blocking:

-

Wash the beads once with Wash Buffer.

-

Resuspend the beads in Quenching/Blocking Buffer and incubate for 30-60 minutes at room temperature to block any unreacted carboxyl groups.[10]

-

-

Final Washing and Storage:

-

Wash the beads three times with Wash Buffer.

-

Resuspend the conjugated beads in an appropriate storage buffer (e.g., PBS with a preservative).

-

RNA Structure Probing

This compound (EDC) can be used as a chemical probe to investigate RNA structure. It specifically modifies unpaired uracil (U) and guanine (G) bases, providing insights into the secondary and tertiary structure of RNA molecules both in vitro and in vivo.[12][13] The EDC adducts on the RNA backbone can be detected as stops during reverse transcription.

Materials:

-

RNA of interest

-

EDC

-

Reaction Buffer: 50 mM buffer (e.g., MES for pH 6.0, HEPES for pH 7.0-8.0), 50 mM KCl, 0.5 mM MgCl₂[12]

-

Quenching Solution (e.g., a buffer containing a primary amine like Tris)

-

RNA purification kit

-

Reverse transcriptase, primers, dNTPs for primer extension analysis

Procedure:

-

RNA Renaturation:

-

Heat the RNA sample in water to 95°C for 2 minutes, then place on ice for 2 minutes to denature.

-

Add Reaction Buffer and incubate at the desired folding temperature for 20 minutes to allow the RNA to fold into its native conformation.

-

-

EDC Modification:

-

Prepare a fresh stock solution of EDC in the Reaction Buffer.

-

Add EDC to the folded RNA to a final concentration typically ranging from 100 mM to 400 mM. The optimal concentration should be determined empirically.

-

Incubate for 10-30 minutes at the desired temperature (e.g., 37°C).

-

-

Quenching the Reaction:

-

Add a quenching solution to stop the modification reaction.

-

-

RNA Purification:

-

Purify the modified RNA using an RNA purification kit or ethanol precipitation to remove EDC and byproducts.

-

-

Primer Extension Analysis:

-

Perform reverse transcription using a fluorescently or radioactively labeled primer specific to the RNA of interest.

-

Analyze the cDNA products on a sequencing gel or by capillary electrophoresis. The positions where reverse transcriptase stops correspond to the EDC-modified bases.

-

Mandatory Visualizations

The following diagrams illustrate the key chemical pathways and experimental workflows described in this guide.

Caption: Chemical pathway of EDC/NHS-mediated amide bond formation.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - AE [thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 11. manuals.plus [manuals.plus]

- 12. In vivo RNA structural probing of uracil and guanine base-pairing by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vivo RNA structural probing of uracil and guanine base-pairing by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on CME-Carbodiimide for Peptide Synthesis: A Technical Guide

Introduction to Water-Soluble Carbodiimides in Peptide Synthesis

Carbodiimides are a class of zero-length crosslinkers that facilitate the formation of amide bonds between a carboxyl group and a primary amine. This is achieved through the activation of the carboxyl group to form a highly reactive O-acylisourea intermediate. Water-soluble carbodiimides, such as CME-carbodiimide and EDC, are particularly valuable in bioconjugation and peptide synthesis due to their solubility in aqueous and polar organic solvents, which are often required for biological molecules. The water-soluble nature of these reagents and their byproducts simplifies purification, as they can be easily removed by aqueous extraction.

Synthesis of this compound

The synthesis of this compound typically proceeds through the formation of its thiourea precursor, N-cyclohexyl-N'-(2-morpholinoethyl)thiourea. This precursor can be synthesized via a multicomponent reaction involving cyclohexyl isocyanide, 2-morpholinoethan-1-amine, and elemental sulfur. The subsequent step involves the desulfurization of the thiourea to yield the carbodiimide.

A common method for the conversion of a thiourea to a carbodiimide is through oxidation, for which various reagents can be employed.

Peptide Coupling Mechanism

The general mechanism for peptide bond formation using a water-soluble carbodiimide like this compound involves the activation of a C-terminal carboxylic acid of an N-protected amino acid. This activated intermediate is then susceptible to nucleophilic attack by the N-terminal amine of another amino acid, resulting in the formation of a peptide bond. To suppress racemization and improve coupling efficiency, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often used. These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine.

Quantitative Data from EDC-Mediated Peptide Synthesis Studies

The following tables summarize quantitative data from studies on EDC-mediated peptide synthesis. This data is presented to provide an expected performance baseline for a water-soluble carbodiimide like this compound.

Table 1: Solution-Phase Peptide Synthesis using EDC/HOBt in Aqueous-Ethanol Media

| Entry | Carboxylic Acid | Amine | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Z-Gly-OH | H-Phe-NH2 | Water | NMM | 22 | 21 | 95 | 98.9 |

| 2 | Z-Ala-OH | H-Leu-NH2 | Water | NMM | 40 | 12 | 91 | 98.4 |

| 3 | Boc-Phe-OH | H-Val-OMe | Ethanol | NMM | 22 | 6 | 91 | 99.6 |

| 4 | Boc-Pro-OH | H-Gly-OEt | Ethanol | NMM | 40 | 3 | 90 | 99.7 |

| 5 | Z-Val-OH | H-Ala-OtBu | Water | DIPA | 22 | 48 | 92 | 97.9 |

Data adapted from a study on functionalized peptide bond formation.[1] Conditions and substrates have been generalized for clarity.

Table 2: Solid-Phase Peptide Synthesis (SPPS) Coupling Efficiency

| Coupling Reagent | Additive | Base | Solvent | Coupling Time (min) | Theoretical Yield (%)* |

| EDC | HOBt | DIPEA | DMF | 60-120 | >99 |

| DIC | HOBt | DIPEA | DCM/DMF | 60-120 | >99 |

| HBTU | - | DIPEA | DMF | 30 | ~99 |

| HATU | - | DIPEA | DMF | 30 | ~99 |

*Theoretical yield per coupling step is often determined by qualitative tests like the Kaiser test, with quantitative overall yields being lower due to multiple steps. For a 70-mer peptide, a 99.5% yield at each of the 140 deprotection and coupling steps results in a 50% overall theoretical yield.[2]

Experimental Protocols

The following are detailed experimental protocols for peptide synthesis using a water-soluble carbodiimide, based on established procedures for EDC. These should serve as a starting point for developing protocols with this compound.

Solution-Phase Peptide Coupling

-

Dissolution: Dissolve the N-protected amino acid (1.0 eq.) and the amino acid ester hydrochloride (1.0 eq.) in an appropriate solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or an aqueous buffer like MES).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Base: If starting from a hydrochloride salt, add one equivalent of a non-nucleophilic base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) to neutralize the amine salt.

-

Activation: Add the water-soluble carbodiimide (1.1-1.5 eq.) and, if used, an additive like NHS or HOBt (1.1-1.5 eq.) to the reaction mixture.

-

Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-24 hours. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).

-